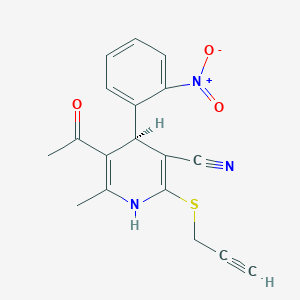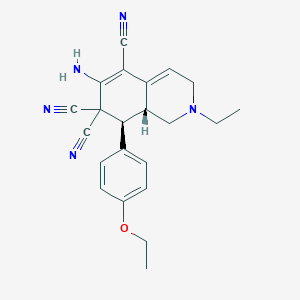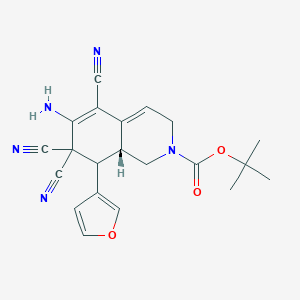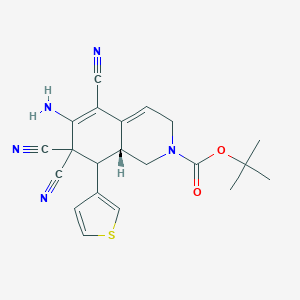![molecular formula C20H10BrN3O4 B343477 2-amino-5'-bromo-3-cyano-1',3'-dihydro-5-oxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indol-2'-one]](/img/structure/B343477.png)
2-amino-5'-bromo-3-cyano-1',3'-dihydro-5-oxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indol-2'-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles. These compounds are known for their unique structural features and diverse biological activities. The presence of the indoline and pyrano3,2-cbenzopyran moieties in its structure makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile typically involves a multi-component reaction. One common method is the three-component cyclocondensation reaction involving isatins, pyrazolones, and malononitrile in aqueous media. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs), which provide high yields and operational simplicity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline moiety due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Scientific Research Applications
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific molecular pathways in cancer cells.
Mechanism of Action
The mechanism of action of 2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile involves its interaction with various molecular targets. The compound binds to specific receptors and enzymes, modulating their activity. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Known for its diverse biological activities and used as a building block for various thiadiazole derivatives.
Indole derivatives: These compounds share the indoline moiety and exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile is unique due to its spirooxindole structure, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent chemosensor for heavy metal ions further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H10BrN3O4 |
|---|---|
Molecular Weight |
436.2 g/mol |
IUPAC Name |
2//'-amino-5-bromo-2,5//'-dioxospiro[1H-indole-3,4//'-pyrano[3,2-c]chromene]-3//'-carbonitrile |
InChI |
InChI=1S/C20H10BrN3O4/c21-9-5-6-13-11(7-9)20(19(26)24-13)12(8-22)17(23)28-16-10-3-1-2-4-14(10)27-18(25)15(16)20/h1-7H,23H2,(H,24,26) |
InChI Key |
ROIGLWCOSYFJFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=C(C=CC(=C5)Br)NC4=O)C(=C(O3)N)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=C(C=CC(=C5)Br)NC4=O)C(=C(O3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B343396.png)
![6-Amino-3-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343402.png)

![4-(3-Methoxyphenyl)-3-methyl-5-nitro-2,4-dihydropyrano[2,3-c]pyrazol-6-amine](/img/structure/B343405.png)
![6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B343413.png)
![2-[(1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B343414.png)
![Ethyl 6-{[2-(1-adamantylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B343423.png)

![2-(4-bromo-2-fluorophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343429.png)
![6-Amino-4-(4-bromo-2-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343432.png)
![3-(4-methoxybenzoyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B343434.png)


![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(methylsulfanyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343437.png)
